1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol, also known as FPSP, is a chemical compound that has gained significant attention in the field of scientific research. FPSP is a piperazine derivative that has been studied for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists
Research has led to the development of a new series of compounds, including those similar in structure to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", which have been designed, synthesized, and characterized as adenosine A2B receptor antagonists. These compounds have shown subnanomolar affinity and high selectivity towards A2B receptors. Notably, a compound identified as PSB-603 emerged as an A2B-specific antagonist with significant affinity, highlighting the potential for therapeutic application in conditions where adenosine receptor modulation is beneficial (Borrmann et al., 2009).
Antibacterial Activities
The synthesis and evaluation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated notable antibacterial activities. These compounds, including structures related to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", were synthesized and showed promising results against various bacterial strains, highlighting the chemical's potential as a basis for developing new antibacterial agents (Wu Qi, 2014).
Dopamine Transporter Inhibitors
Atypical dopamine transporter (DAT) inhibitors, including derivatives of "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol", have shown promise in preclinical models for treating psychostimulant abuse. Compound 3b, for example, effectively reduced reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself, indicating a pathway for developing new treatments for psychostimulant use disorders (Slack et al., 2020).
Liquid Chromatography Analytical Derivatization
A novel sulfonate reagent has been synthesized for analytical derivatization in liquid chromatography, which includes structures akin to "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol". This development enhances the detection sensitivity for certain analytes, demonstrating the compound's utility in improving analytical methodologies in chemistry (Wu et al., 1997).
Phosphoinositide-3-Kinase Inhibitors
Research on phosphoinositide-3-kinase (PI3K) inhibitors has identified derivatives of "1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol" as potential candidates for cancer therapy. By replacing the piperazine sulfonamide portion with aliphatic alcohols, compounds with significant in vitro efficacy and favorable pharmacokinetic profiles have been discovered, such as compound 7, showing potential for further development in cancer treatment (Lanman et al., 2014).
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11(17)10-15-6-8-16(9-7-15)20(18,19)13-4-2-12(14)3-5-13/h2-5,11,17H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDDJXIVXIKWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)propan-2-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.